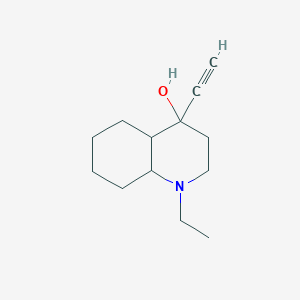
1-Ethyl-4-ethynyldecahydro-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-ethynyldecahydroquinolin-4-ol is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a decahydroquinoline core with an ethyl group at the first position and an ethynyl group at the fourth position, along with a hydroxyl group at the fourth position. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-ethynyldecahydroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives followed by the introduction of ethyl and ethynyl groups. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and copper(I) iodide (CuI) for the ethynylation step. The hydroxyl group can be introduced through hydrolysis reactions under acidic or basic conditions .
Industrial Production Methods: Industrial production of 1-ethyl-4-ethynyldecahydroquinolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as Pd/C.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group forms ketones or aldehydes.
- Reduction of the ethynyl group forms ethyl derivatives.
- Substitution reactions yield various substituted quinoline derivatives .
Applications De Recherche Scientifique
1-Ethyl-4-ethynyldecahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-ethynyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its potency and selectivity .
Comparaison Avec Des Composés Similaires
4-Hydroxyquinoline: Shares the quinoline core but lacks the ethyl and ethynyl groups.
2-Hydroxyquinoline: Similar structure with a hydroxyl group at the second position.
8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position and exhibits different biological activities.
Uniqueness: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
62233-42-5 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13/h1,11-12,15H,4-10H2,2H3 |
Clé InChI |
VKVXQXCILDLDKN-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(C2C1CCCC2)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


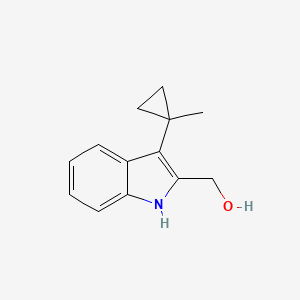
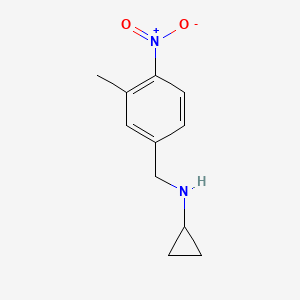


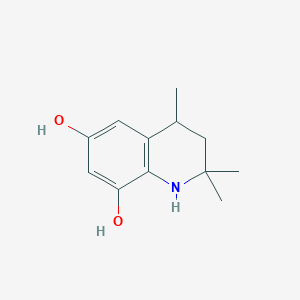


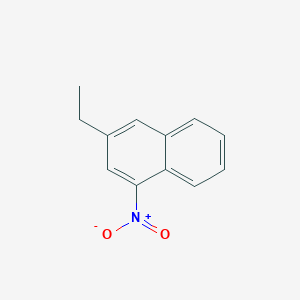


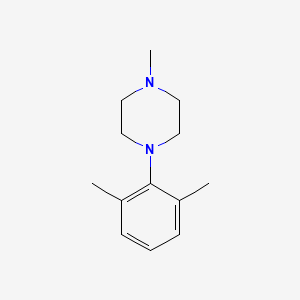

![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)

